molecular formula C20H22N8O6 B1664196 7-Hydroxymethotrexate CAS No. 5939-37-7

7-Hydroxymethotrexate

Numéro de catalogue: B1664196
Numéro CAS: 5939-37-7
Poids moléculaire: 470.4 g/mol
Clé InChI: HODZDDDNGRLGSI-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, also known as 7-Hydroxymethotrexate, is a member of folic acids . It has been found to inhibit osteoclast proliferation, activation, and bone resorption function, and it can induce osteoclast apoptosis .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N8O6 . The InChI representation of the molecule is InChI=1S/C20H22N8O6/c1-28 (8-12-18 (32)26-16-14 (23-12)15 (21)25-20 (22)27-16)10-4-2-9 (3-5-10)17 (31)24-11 (19 (33)34)6-7-13 (29)30/h2-5,11H,6-8H2,1H3, (H,24,31) (H,29,30) (H,33,34) (H5,21,22,25,26,27,32) .

Applications De Recherche Scientifique

7-Hydroxymethotrexate : Analyse exhaustive des applications de la recherche scientifique

Dosage quantitatif dans les érythrocytes : Le this compound est utilisé dans le développement de méthodes de dosage quantitatif du méthotrexate et de ses métabolites dans les érythrocytes. Ces méthodes visent à obtenir une sensibilité, une sélectivité et une rapidité élevées, ce qui est crucial pour un suivi précis et une évaluation de l'efficacité du traitement .

Surveillance de la thérapie au méthotrexate : Ce composé joue un rôle important dans les dosages conçus pour surveiller les niveaux de méthotrexate après l'administration, en particulier après des traitements à fortes doses. Il est essentiel de déterminer quand administrer la leucovorine, un analogue de l'acide folique, pour contrer la toxicité potentielle .

Études de pharmacocinétique et de métabolisme : Le this compound est un métabolite clé dans les études de pharmacocinétique, aidant les chercheurs à comprendre le métabolisme du méthotrexate dans le foie, l'intestin et les globules rouges. Ces connaissances sont essentielles pour optimiser les schémas posologiques et minimiser les effets secondaires .

Impact sur l'efficacité du méthotrexate : La recherche a montré que le 7-hydroxy MTX peut influencer l'efficacité de la thérapie au méthotrexate. Ceci est associé à son rôle dans le processus d'excrétion du méthotrexate, affectant la polyglutamation et la liaison enzymatique .

Mécanisme D'action

Target of Action

7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of this compound, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .

Mode of Action

This compound inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, this compound disrupts the synthesis of nucleotides, thereby preventing cell division .

Biochemical Pathways

The major physiological interactions of Methotrexate, and by extension this compound, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .

Pharmacokinetics

Methotrexate is metabolized to this compound by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of this compound have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and this compound are 4.6 and 3.0 l/h/m^2, respectively .

Result of Action

The inhibition of dihydrofolate reductase by this compound leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and this compound can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of this compound polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .

Analyse Biochimique

Biochemical Properties

7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to this compound by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .

Cellular Effects

This compound can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that this compound can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .

Molecular Mechanism

This compound is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that this compound can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .

Temporal Effects in Laboratory Settings

The level of this compound directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of this compound in red blood cells was inversely correlated with the disease activity score .

Dosage Effects in Animal Models

In a rat model, it was demonstrated that this compound has a lower maximum tolerated dose than Methotrexate after 8 hours . The this compound concentrations were in the therapeutic range after high-dose Methotrexate .

Metabolic Pathways

This compound is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .

Transport and Distribution

Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .

Subcellular Localization

The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid' involves the condensation of two key starting materials, 2,4-diamino-6-hydroxypyrimidine and 4-(N-benzyl-N-methylamino)benzoyl chloride, followed by a series of protection, deprotection, and coupling reactions to form the final product.", "Starting Materials": [ "2,4-diamino-6-hydroxypyrimidine", "4-(N-benzyl-N-methylamino)benzoyl chloride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "pyridine", "methanol", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride and pyridine to form 2,4-diacetamido-6-hydroxypyrimidine", "Step 2: Protection of 4-(N-benzyl-N-methylamino)benzoyl chloride with DMF and TEA to form N-benzyl-N-methylamino-4-(N,N-dimethylformamido)benzoyl chloride", "Step 3: Coupling of 2,4-diacetamido-6-hydroxypyrimidine and N-benzyl-N-methylamino-4-(N,N-dimethylformamido)benzoyl chloride with TEA in DMF to form 2-[[4-[(2,4-diacetamido-6-hydroxypteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid", "Step 4: Deprotection of 2,4-diacetamido-6-hydroxypteridine with NaOH to form 2,4-diamino-6-hydroxypteridine", "Step 5: Protection of 2,4-diamino-6-hydroxypteridine with acetic anhydride and pyridine to form 2,4-diacetamido-6-hydroxypteridine", "Step 6: Coupling of 2,4-diacetamido-6-hydroxypteridine and 2-[[4-[(2,4-diacetamido-6-hydroxypteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid with NaHCO3 in DMF to form the final product, 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid" ] }

Numéro CAS

5939-37-7

Formule moléculaire

C20H22N8O6

Poids moléculaire

470.4 g/mol

Nom IUPAC

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

Clé InChI

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES isomérique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES canonique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

7-Hydroxymethotrexate;  NSC 380963;  NSC-380963;  NSC380963;  NSC 380962;  NSC-380962;  NSC380962; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 4
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 5
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 6
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.